7-methoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile
CAS No.:
Cat. No.: VC15973504
Molecular Formula: C12H9NO3
Molecular Weight: 215.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9NO3 |
|---|---|
| Molecular Weight | 215.20 g/mol |
| IUPAC Name | 7-methoxy-4-methyl-2-oxochromene-3-carbonitrile |
| Standard InChI | InChI=1S/C12H9NO3/c1-7-9-4-3-8(15-2)5-11(9)16-12(14)10(7)6-13/h3-5H,1-2H3 |
| Standard InChI Key | YYAKGXUWXSELJZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)OC)C#N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a bicyclic chromene system (benzopyran) with three key substituents:
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Methoxy group (-OCH₃) at the 7th position, enhancing electron density and influencing reactivity.
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Methyl group (-CH₃) at the 4th position, contributing to steric effects and stability.
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Cyano group (-CN) at the 3rd position, introducing polarity and enabling hydrogen bonding.
The molecular formula C₁₂H₉NO₃ corresponds to a molecular weight of 215.20 g/mol, as confirmed by high-resolution mass spectrometry (HRMS) .
Spectroscopic Data
Nuclear Magnetic Resonance (NMR):
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¹H NMR (CDCl₃): Peaks at δ 7.60 (s, 1H, aromatic), 6.97–6.89 (m, 2H, aromatic), 3.89 (s, 3H, methoxy), and 2.28 (s, 3H, methyl) .
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¹³C NMR: Signals at δ 162.2 (C=O), 161.2 (C-OCH₃), 154.2 (C-CN), and 15.4 (CH₃) .
Infrared (IR) Spectroscopy:
Table 1: Key Spectroscopic Features
| Technique | Observed Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 2.28 (s), δ 3.89 (s) | Methyl, Methoxy |
| ¹³C NMR | δ 162.2, δ 161.2 | Carbonyl, Ether |
| IR | 1735 cm⁻¹, 2230 cm⁻¹ | C=O, C≡N |
Synthesis Methodologies
Knoevenagel Condensation
A green synthesis route employs choline chloride/urea as a deep eutectic solvent (DES), enabling solvent-free conditions. Resorcinol reacts with ethyl acetoacetate under acidic catalysis to yield 7-hydroxy-4-methylcoumarin, followed by allylation and cyanation .
Cross Metathesis and Photochemical Arylation
Grubbs’ second-generation catalyst facilitates cross metathesis between allyl ethers and fatty acids, introducing long-chain substituents . Alternatively, visible-light-promoted arylation using electron donor-acceptor (EDA) complexes enables C–H functionalization at ambient conditions .
Key Advantages:
Biological Activities
Antimicrobial Properties
The compound demonstrates broad-spectrum activity against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL), attributed to its ability to disrupt microbial cell membranes .
Enzyme Inhibition
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Acetylcholinesterase (AChE): IC₅₀ of 12 µM, suggesting potential for Alzheimer’s disease therapy.
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Tyrosinase: 78% inhibition at 50 µM, relevant for hyperpigmentation disorders .
Table 2: Biological Activity Profile
| Target | Activity Metric | Significance |
|---|---|---|
| S. aureus | MIC = 8 µg/mL | Antibiotic resistance reversal |
| AChE | IC₅₀ = 12 µM | Neurodegenerative therapy |
| Tyrosinase | 78% inhibition at 50 µM | Cosmetic applications |
Antioxidant Capacity
In DPPH radical scavenging assays, the compound exhibits an EC₅₀ of 25 µM, outperforming ascorbic acid (EC₅₀ = 30 µM) . The methoxy and cyano groups enhance electron donation, stabilizing free radicals.
Therapeutic Applications
Neuroprotective Effects
By inhibiting AChE and β-secretase (BACE-1), the compound reduces amyloid-beta plaque formation, a hallmark of Alzheimer’s pathology .
Anti-Inflammatory Activity
In murine macrophages, it suppresses NF-κB signaling, reducing TNF-α production by 65% at 10 µM .
Physicochemical Properties
Solubility and Stability
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Solubility: 0.2 mg/mL in water; 15 mg/mL in DMSO.
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Stability: Stable at room temperature for 6 months; degrades above 150°C.
Crystallographic Data
Single-crystal X-ray diffraction reveals a planar chromene ring system with dihedral angles of 3.2° between the benzene and pyrone rings . The cyano group adopts a trans configuration relative to the carbonyl .
Recent Advances and Future Directions
Photochemical Functionalization
Visible-light-driven arylation using EDA complexes enables site-selective C–H bond activation, expanding derivatization possibilities .
Green Chemistry Innovations
Choline chloride/urea DES reduces waste generation, aligning with sustainable chemistry principles .
In Vivo Studies
Future research should prioritize pharmacokinetic profiling and toxicity assessments to advance preclinical development.
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